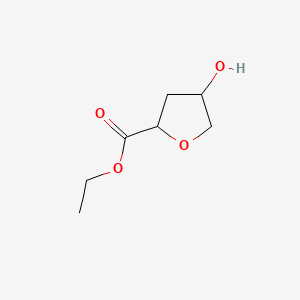

Ethyl 4-hydroxytetrahydrofuran-2-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 4-hydroxyoxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-2-10-7(9)6-3-5(8)4-11-6/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHQHOJRAMOKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745226 | |

| Record name | Ethyl 2,5-anhydro-3-deoxypentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333319-61-1 | |

| Record name | Pentonic acid, 2,5-anhydro-3-deoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1333319-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,5-anhydro-3-deoxypentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate

Abstract

The tetrahydrofuran motif is a cornerstone in the architecture of numerous biologically active natural products and pharmaceutical agents, prized for its unique structural and electronic properties.[1][2][3] This technical guide provides an in-depth exploration of a key derivative, Ethyl 4-hydroxytetrahydrofuran-2-carboxylate, a versatile building block in organic synthesis. We present a robust and logical synthetic pathway, grounded in fundamental principles of nucleophilic substitution and cyclization reactions. Furthermore, this document establishes a comprehensive framework for the structural verification and purity assessment of the title compound, employing a suite of modern analytical techniques. Detailed, field-tested protocols for synthesis, purification, and characterization are provided to empower researchers, scientists, and drug development professionals in their scientific endeavors.

Strategic Approach to Synthesis: A Mechanistic Perspective

The synthesis of substituted tetrahydrofurans can be approached through various strategies, including intramolecular cyclizations, cycloadditions, and rearrangements.[4] For the target molecule, this compound, a highly effective and logical approach involves the construction of the carbon skeleton via nucleophilic addition, followed by an intramolecular ring-closing reaction. This strategy leverages readily available and economical starting materials.

Retrosynthetic Analysis & Pathway Design

A logical retrosynthetic disconnection of the target molecule points towards diethyl malonate and a three-carbon electrophile, such as epichlorohydrin, as ideal starting materials. This pathway is attractive due to the high acidity of the α-proton in diethyl malonate, which facilitates the formation of a soft nucleophile poised for reaction.

The forward synthesis, therefore, is designed as a two-step process:

-

Nucleophilic Opening of an Epoxide: A base-mediated deprotonation of diethyl malonate generates a carbanion that subsequently attacks the terminal carbon of epichlorohydrin in a classic SN2 reaction.

-

Intramolecular Cyclization: The resulting intermediate, containing both a hydroxyl group and an ester, undergoes a base-promoted intramolecular Williamson ether synthesis to form the tetrahydrofuran ring.

This design is inherently efficient, building complexity rapidly from simple precursors.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow from starting materials to the final product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method. Researchers should perform their own risk assessment and optimization.

Materials:

-

Diethyl malonate

-

Epichlorohydrin

-

Sodium metal

-

Anhydrous Ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 eq.) in small portions to anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.

-

Expert Insight: The in situ preparation of sodium ethoxide is crucial to ensure an anhydrous, highly reactive base, which is essential for efficient deprotonation of diethyl malonate and minimizing side reactions like epoxide hydrolysis.

-

-

Formation of Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 eq.) dropwise at 0 °C. Allow the reaction mixture to stir for 30 minutes at this temperature.

-

Alkylation: Add epichlorohydrin (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Intramolecular Cyclization: The cyclization often proceeds in the same pot. To drive the reaction to completion, the mixture can be gently heated to reflux (approx. 78 °C) for 2-4 hours until TLC analysis indicates the consumption of the intermediate.

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and carefully neutralize it by adding saturated aqueous NH₄Cl solution.

-

Reduce the volume of ethanol using a rotary evaporator.

-

Add deionized water and extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude oil using flash column chromatography on silica gel.

-

Rationale for Eluent Choice: A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 Hexane:Ethyl Acetate), is effective. The hydroxyl group and ester moiety impart moderate polarity, allowing for good separation from non-polar byproducts and baseline impurities.

-

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique analytical approach provides a self-validating system, ensuring the highest degree of confidence in the final product.

Characterization Workflow Diagram

Sources

Spectroscopic Elucidation of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and foundational spectroscopic principles to offer an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed interpretation of predicted spectral features but also robust, field-proven protocols for the experimental acquisition of this critical data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a thorough understanding of the molecule's structural attributes.

Introduction: The Structural Significance of this compound

Substituted tetrahydrofurans are privileged structures in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Their conformational flexibility and ability to participate in hydrogen bonding interactions make them valuable pharmacophores. This compound (Molecular Formula: C₇H₁₂O₄, Molecular Weight: 160.17 g/mol ) combines several key functional groups—an ester, a secondary alcohol, and a cyclic ether—making its unambiguous structural confirmation paramount for its application in drug design and synthesis. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed electronic and vibrational fingerprint of the molecule.

This guide will systematically explore the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS, providing a virtual roadmap for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of NMR data is directly dependent on meticulous sample preparation and the appropriate selection of experimental parameters.

Step-by-Step Methodology:

-

Solvent Selection: The choice of a deuterated solvent is critical. For this compound, Chloroform-d (CDCl₃) is a suitable starting point due to its ability to dissolve a wide range of organic compounds and its relatively unobtrusive residual solvent peak.[1][2] If solubility is an issue, Acetone-d₆ or DMSO-d₆ can be considered.[2]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube, ensuring a sample depth of at least 4-5 cm.[3]

-

If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

The instrument is "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift.

-

The sample is "shimmed" to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum of singlets for each unique carbon. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Logical Workflow for NMR Data Acquisition

Caption: Workflow for acquiring NMR spectra.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum provides a wealth of information about the number of different types of protons and their neighboring environments. The following data is based on established chemical shift principles and prediction algorithms.[4][5][6][7][8][9]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |

| ~4.5 | Multiplet | 1H | H-2 | This proton is deshielded by both the adjacent ester carbonyl group and the ring oxygen. It will be split by the protons on C3. |

| ~4.3 | Multiplet | 1H | H-4 | The proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen. It will be split by the protons on C3 and C5. |

| ~4.2 | Quartet | 2H | -OCH₂ CH₃ | These protons are adjacent to the ester oxygen and are split into a quartet by the three protons of the methyl group. |

| ~4.0 & ~3.8 | Multiplets | 2H | H-5 | These diastereotopic protons are adjacent to the ring oxygen and will be split by the proton on C4 and by each other (geminal coupling). |

| ~2.5 (exchangeable) | Broad Singlet | 1H | -OH | The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature. It typically appears as a broad singlet and may exchange with D₂O. |

| ~2.3 & ~2.1 | Multiplets | 2H | H-3 | These diastereotopic protons are adjacent to the stereocenters at C2 and C4, leading to complex splitting patterns from coupling to H2 and H4. |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ | These protons are split into a triplet by the two protons of the adjacent methylene group. |

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Chemical Shift |

| ~172 | C =O | The ester carbonyl carbon is highly deshielded and appears far downfield. |

| ~78 | C -2 | This carbon is deshielded by the adjacent ester group and the ring oxygen. |

| ~75 | C -5 | The carbon adjacent to the ring oxygen appears in the typical range for an ether. |

| ~68 | C -4 | The carbon bearing the hydroxyl group is deshielded by the oxygen atom. |

| ~61 | -OCH₂ CH₃ | The methylene carbon of the ethyl ester group is deshielded by the adjacent oxygen. |

| ~38 | C -3 | This aliphatic carbon is the most upfield of the ring carbons. |

| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl ester group is a typical upfield aliphatic signal. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum

Several methods are available for sample preparation in IR spectroscopy.[10][11][12][13]

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. A background spectrum is run on the clean, empty crystal.

-

Sample Application: Place a small amount (a few milligrams or a single drop if liquid) of the sample directly onto the ATR crystal.

-

Apply Pressure: A pressure arm is lowered to ensure firm contact between the sample and the crystal.

-

Data Collection: The IR spectrum is then collected. This technique requires minimal sample preparation and is non-destructive.

Alternative Method (KBr Pellet for Solids):

-

Sample Grinding: Grind 1-2 mg of the solid sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[10]

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Expected IR Absorptions and Interpretation

The IR spectrum of this compound will be dominated by absorptions from its key functional groups.[14][15][16][17][18]

Table 3: Expected IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3550 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 2980 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (sp³ C-H) |

| 1750 - 1735 | Strong, Sharp | C=O Stretch | Ester (R-COOR') |

| 1250 - 1000 | Strong | C-O Stretch | Ester, Ether, Alcohol |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Acquiring a Mass Spectrum (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a relatively volatile compound like this.[19][20][21][22][23]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as acetone or ethyl acetate.[19]

-

Instrument Setup:

-

A GC is equipped with a capillary column appropriate for separating moderately polar compounds.

-

The GC oven temperature program is set to ramp from a low temperature (e.g., 60 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.

-

The GC is coupled to a mass spectrometer, typically using Electron Ionization (EI) at 70 eV.

-

-

Injection and Analysis:

-

A small volume (typically 1 µL) of the sample solution is injected into the hot GC inlet, where it is vaporized.

-

The sample is carried through the column by an inert gas (e.g., helium), separating it from any impurities.

-

As the compound elutes from the column, it enters the mass spectrometer's ion source, is ionized, and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

-

Fragmentation Pathway Visualization

Caption: Predicted major fragmentation pathways in EI-MS.

Expected Mass Spectrum and Fragmentation Analysis

The mass spectrum will provide the molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 160 , corresponding to the molecular weight of the compound. This peak may be of low intensity due to the lability of the alcohol and ether functionalities.[24][25][26][27][28]

-

Key Fragmentation Pathways:

-

Loss of an Ethoxy Radical (-•OCH₂CH₃): Alpha-cleavage at the ester carbonyl group can lead to the loss of the ethoxy radical, resulting in an acylium ion at m/z = 115 (160 - 45).[29][30][31]

-

Loss of an Ethyl Radical (-•CH₂CH₃): Cleavage of the ethyl group from the ester can occur, leading to a fragment at m/z = 131 (160 - 29).

-

Dehydration (-H₂O): Alcohols readily lose a molecule of water, which would produce a peak at m/z = 142 (160 - 18).[24][25][27] This is a very common fragmentation for alcohols.

-

Ring Cleavage: Cyclic ethers can undergo characteristic ring-opening fragmentations. A common pathway involves cleavage alpha to the ether oxygen. For instance, loss of the entire ester group (-COOCH₂CH₃) would result in a fragment at m/z = 87 (160 - 73).[32][33][34]

-

McLafferty Rearrangement: While not as straightforward in this cyclic system, rearrangement involving the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage is a possibility to consider.[30]

-

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework for both the acquisition and interpretation of this crucial spectroscopic data. The predicted spectra and fragmentation patterns detailed herein offer a reliable benchmark for researchers working with this molecule. By understanding the causality behind the expected spectral features and adhering to rigorous experimental protocols, scientists can confidently confirm the structure and purity of this valuable synthetic intermediate, thereby accelerating progress in drug discovery and development.

References

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

University of Regensburg. (n.d.). Sample preparation for FT-IR. [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

-

Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. [Link]

-

TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?[Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. [Link]

-

Chemistry.forums.log-in.ro. (n.d.). Alcohol : Mass Spectra Fragmentation Patterns. [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. [Link]

-

Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. [Link]

-

Chemistry!!! Not Mystery. (2013, December 17). Fragmentation and mass spectra of Esters. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. [Link]

-

University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. [Link]

-

YouTube. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

-

National Institutes of Health. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. [Link]

-

Scribd. (n.d.). IR Spectrum Frequency Table. [Link]

-

ChemAxon. (n.d.). NMR Predictor. [Link]

-

BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]

-

Unknown. (n.d.). 4406 GC-MS procedure and background. [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

-

virtual Chemistry 3D. (n.d.). 13C NMR predictor. [Link]

-

WebSpectra. (n.d.). IR Absorption Table. [Link]

-

ResearchGate. (n.d.). Infrared Spectroscopy Absorption Table. [Link]

-

Mestrelab. (n.d.). Download NMR Predict. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

Emerald Cloud Lab. (2022, December 19). ExperimentGCMS Documentation. [Link]

-

Rocky Mountain Labs. (2026, January 12). How to Perform FTIR Analysis Step by Step. [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction?[Link]

-

YouTube. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. [Link]

-

EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS). [Link]

-

NMRium demo. (n.d.). Predict. [Link]

-

Unknown. (n.d.). How to select NMR solvent. [Link]

-

Chemistry LibreTexts. (2025, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

-

Truman ChemLab. (2002, August 6). GAS CHROMATOGRAPHY / MASS SPECTROMETRY. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

Sources

- 1. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Visualizer loader [nmrdb.org]

- 6. Simulate and predict NMR spectra [nmrdb.org]

- 7. PROSPRE [prospre.ca]

- 8. Visualizer loader [nmrdb.org]

- 9. m.youtube.com [m.youtube.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 13. jascoinc.com [jascoinc.com]

- 14. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 15. scribd.com [scribd.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. IR Absorption Table [webspectra.chem.ucla.edu]

- 18. researchgate.net [researchgate.net]

- 19. memphis.edu [memphis.edu]

- 20. emeraldcloudlab.com [emeraldcloudlab.com]

- 21. GC-MS Analytical Testing Lab Services | EAG Laboratories [eag.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chemlab.truman.edu [chemlab.truman.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 26. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]

- 27. jove.com [jove.com]

- 28. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]

- 29. tutorchase.com [tutorchase.com]

- 30. Fragmentation and mass spectra of Esters - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 31. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 32. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Crystal Structure of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Elucidation in Drug Discovery

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and, consequently, its biological activity. For drug development professionals, an understanding of a molecule's crystal structure is paramount. It informs everything from formulation and stability to how the molecule interacts with its biological target. Substituted tetrahydrofurans are a vital class of heterocyclic compounds, with the tetrahydrofuran (THF) ring serving as a key structural motif in numerous natural products and pharmacologically active molecules.[1][2][3] Ethyl 4-hydroxytetrahydrofuran-2-carboxylate, a member of this family, possesses functional groups—a hydroxyl and an ester—that can participate in crucial hydrogen bonding and other non-covalent interactions within a protein's active site.[4][5]

While a definitive, publicly available crystal structure for this compound is not currently deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC), this guide will serve as a comprehensive whitepaper detailing the methodological approach to determine and analyze its crystal structure.[6][7][8][9][10] This document will provide field-proven insights into the synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction (SCXRD), a powerful technique for determining the atomic and molecular structure of a crystal.[11][12][13][14]

Part 1: Synthesis and Crystallization: From Powder to Single Crystal

The journey to a crystal structure begins with the synthesis of the pure compound and the often-challenging process of growing a high-quality single crystal.

Synthesis of this compound

The synthesis of substituted tetrahydrofurans can be achieved through various organic chemistry pathways.[15][16] A plausible and efficient route to this compound would likely involve the stereoselective reduction of a precursor such as Ethyl 4-oxotetrahydrofuran-2-carboxylate. This precursor-based approach is common in the synthesis of functionalized heterocyclic compounds.

Hypothetical Synthesis Protocol:

-

Precursor Synthesis: The synthesis would begin with a suitable starting material, potentially derived from furan or other readily available precursors, to form Ethyl 4-oxotetrahydrofuran-2-carboxylate.

-

Stereoselective Reduction: The ketone at the 4-position would then be reduced to a hydroxyl group. The choice of reducing agent (e.g., sodium borohydride) and reaction conditions would be critical to control the stereochemistry of the resulting alcohol, which will have a significant impact on the final crystal packing.

-

Purification: Following the reaction, the crude product would be purified using standard techniques such as column chromatography to isolate this compound with high purity, a prerequisite for successful crystallization.

Crystallization: The Art and Science of Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction—typically larger than 0.1 mm in all dimensions, with a regular structure and no significant imperfections—is often the most difficult step in structure determination.[12] The choice of crystallization method is highly dependent on the compound's solubility and stability.[17][18]

Experimental Protocol for Crystallization Screening:

-

Solvent Screening: A preliminary solubility assessment in a range of common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, hexane, acetone, and mixtures thereof) is the first step.[19] An ideal solvent is one in which the compound is moderately soluble at high temperatures and less soluble at lower temperatures.

-

Common Crystallization Techniques:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to supersaturation and crystal growth.[17] This is often the simplest and most successful method.

-

Solvent/Anti-Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a miscible "poor" solvent (an anti-solvent) on top.[17][19] Diffusion at the interface of the two solvents gradually reduces the solubility of the compound, promoting crystallization. This can be done through either liquid-liquid diffusion or vapor diffusion.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.[18]

-

For a molecule like this compound, with its polar hydroxyl and ester groups, a moderately polar solvent or a solvent mixture would likely be a good starting point for crystallization screening.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once a suitable crystal is obtained, the process of determining its atomic structure can begin.[13][20][21] The SCXRD workflow involves three main stages: data collection, structure solution, and structure refinement.[12]

Workflow for Crystal Structure Determination:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step SCXRD Protocol:

-

Crystal Mounting: A high-quality crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.[13] The mounted crystal is then placed in a stream of cold nitrogen gas (usually around 100 K) to minimize thermal vibrations of the atoms, leading to a higher quality diffraction pattern.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam.[20] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[12][13] Each spot in the diffraction pattern corresponds to the constructive interference of X-rays scattered by the planes of atoms within the crystal, governed by Bragg's Law.[22]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of reflections are integrated and corrected for experimental factors.

-

Structure Solution: This step involves solving the "phase problem." While the intensities of the diffracted X-rays are measured, the phase information is lost.[23] For small molecules like this compound, direct methods are typically used to estimate the initial phases and generate an initial electron density map.[22]

-

Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data.[22][23][24] This iterative process adjusts the atomic positions, and thermal parameters until the model best fits the observed data. Difference Fourier maps are used to locate any missing atoms, such as hydrogens.[24]

Part 3: Analysis and Discussion of the (Hypothetical) Crystal Structure

Based on the known structures of related tetrahydrofuran derivatives, we can anticipate several key features in the crystal structure of this compound.[4][25][26]

Expected Crystallographic Data

The following table summarizes the kind of data that would be obtained from a successful SCXRD experiment. The values are hypothetical but representative of a small organic molecule.

| Parameter | Expected Value/Information |

| Chemical Formula | C7H12O4 |

| Formula Weight | 160.17 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| a, b, c (Å) | Typical lengths for a small molecule unit cell (e.g., 5-15 Å) |

| α, β, γ (°) | 90, >90, 90 (Monoclinic) or 90, 90, 90 (Orthorhombic) |

| Volume (ų) | ~500-1000 |

| Z (Molecules per unit cell) | 2 or 4 |

| Density (calculated) | ~1.1-1.3 g/cm³ |

| R-factor (R1) | < 0.05 for a well-refined structure |

| Goodness-of-fit (S) | ~1.0 |

Conformational Analysis

The five-membered tetrahydrofuran ring is not planar and typically adopts one of two low-energy conformations: the "envelope" (C_s symmetry) or the "twist" (C_2 symmetry).[26][27] The specific conformation adopted by this compound will be influenced by the steric and electronic effects of the substituents at the 2- and 4-positions. The relative orientation of the ethyl carboxylate and hydroxyl groups (axial vs. equatorial) will be a key structural feature.[28][29]

Intermolecular Interactions and Crystal Packing

The presence of the hydroxyl group as a hydrogen bond donor and the oxygen atoms of the ether, hydroxyl, and carbonyl groups as hydrogen bond acceptors strongly suggests that hydrogen bonding will be a dominant force in the crystal packing. It is highly probable that molecules will form hydrogen-bonded chains or networks, which dictate the overall three-dimensional architecture of the crystal. These interactions are critical for understanding the stability and physical properties of the solid state.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, pathway for the determination and analysis of the crystal structure of this compound. By following established protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a detailed three-dimensional model of this molecule. Such a model is invaluable for the rational design of new therapeutic agents, providing atomic-level insights into the conformational preferences and intermolecular interactions that govern its behavior. The methodologies described herein represent a standard, rigorous approach in the fields of medicinal chemistry and materials science, underscoring the foundational role of crystallography in modern drug discovery.

References

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved January 15, 2026, from [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2537-2556. Available at: [Link]

-

chemeurope.com. (n.d.). Cambridge Crystallographic Data Centre. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (2024). X-ray crystallography. Retrieved January 15, 2026, from [Link]

-

Chemistry World. (n.d.). CCDC. Retrieved January 15, 2026, from [Link]

-

David, W. I. F., et al. (2022). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section A: Foundations and Advances, 78(Pt 6), 567–583. Available at: [Link]

-

Unknown Author. (n.d.). Crystallization of Small Molecules. Retrieved January 15, 2026, from [Link]

-

Lab Manager. (n.d.). The Cambridge Crystallographic Data Centre's All. Retrieved January 15, 2026, from [Link]

-

Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-8. Available at: [Link]

-

Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (2024). Cambridge Structural Database. Retrieved January 15, 2026, from [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7). Available at: [Link]

-

Unknown Author. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Model molecular structures of tetrahydrofuran and its derivatives. Retrieved January 15, 2026, from [Link]

-

Giacovazzo, C. (2002). Solution and Refinement of Crystal Structures. Oxford Academic. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved January 15, 2026, from [Link]

-

Ghosh, A. K., et al. (2014). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 57(1), 58-71. Available at: [Link]

-

University of Oklahoma, Department of Chemistry and Biochemistry. (n.d.). Structure Refinement. Retrieved January 15, 2026, from [Link]

-

Unknown Author. (2024). Pharmacological activity of furan derivatives. Retrieved January 15, 2026, from [Link]

-

Chen, J., et al. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 548–557. Available at: [Link]

-

Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. Retrieved January 15, 2026, from [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved January 15, 2026, from [Link]

-

Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(15), 1849–1874. Available at: [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(1), 55–74. Available at: [Link]

-

Wikipedia. (2024). Tetrahydrofuran. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Structures of selected drugs containing THF ring. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2025). Tetrahydrothiophene and Tetrahydrofuran, Computational and X-ray Studies in the Crystalline Phase. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). The Structure of Liquid Tetrahydrofuran. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2025). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Retrieved January 15, 2026, from [Link]

-

Scholars' Mine. (2024). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. Retrieved January 15, 2026, from [Link]

-

Master Organic Chemistry. (2010). Meet the (Most Important) Functional Groups. Retrieved January 15, 2026, from [Link]

-

Unknown Author. (n.d.). Conformational Analysis. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2025). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Retrieved January 15, 2026, from [Link]

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

- 7. Cambridge_Crystallographic_Data_Centre [chemeurope.com]

- 8. CCDC | Chemistry World [chemistryworld.com]

- 9. The Cambridge Crystallographic Data Centre's All | Lab Manager [labmanager.com]

- 10. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. rigaku.com [rigaku.com]

- 15. Tetrahydrofuran synthesis [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 20. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 21. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 22. fiveable.me [fiveable.me]

- 23. academic.oup.com [academic.oup.com]

- 24. ou.edu [ou.edu]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 29. iscnagpur.ac.in [iscnagpur.ac.in]

Stereoisomers of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate and their properties.

An In-Depth Technical Guide to the Stereoisomers of Ethyl 4-hydroxytetrahydrofuran-2-carboxylate

Abstract

The tetrahydrofuran motif is a cornerstone in medicinal chemistry, frequently appearing in the core structure of numerous pharmacologically active compounds. This compound, a functionally rich example of this scaffold, possesses two chiral centers, giving rise to four distinct stereoisomers. The spatial arrangement of its substituents dictates its three-dimensional shape, which in turn governs its interactions with chiral biological macromolecules such as enzymes and receptors. Consequently, each stereoisomer can exhibit unique pharmacological, pharmacokinetic, and toxicological profiles. This technical guide provides a comprehensive exploration of the stereoisomers of this compound, detailing stereoselective synthesis strategies, modern separation and resolution protocols, and advanced characterization techniques. We further delve into the structure-activity relationships that underscore the critical importance of stereochemical purity in the context of drug discovery and development.

Introduction: The Significance of Stereoisomerism

This compound possesses stereogenic centers at the C2 and C4 positions of the tetrahydrofuran ring. This results in the existence of two pairs of enantiomers, which are diastereomeric to each other. These are commonly referred to by their relative stereochemistry: cis and trans.

-

Trans Isomers: (2R, 4R)- and (2S, 4S)-Ethyl 4-hydroxytetrahydrofuran-2-carboxylate. These are non-superimposable mirror images of each other (enantiomers).

-

Cis Isomers: (2R, 4S)- and (2S, 4R)-Ethyl 4-hydroxytetrahydrofuran-2-carboxylate. These also form an enantiomeric pair.

The relationship between any cis isomer and any trans isomer is diastereomeric. Diastereomers have different physical properties (e.g., melting point, boiling point, solubility, NMR spectra) and can be separated by standard chromatographic techniques. Enantiomers, however, share identical physical properties in an achiral environment and require specialized chiral methods for separation.[1] The distinct three-dimensional arrangement of the hydroxyl and ethyl carboxylate groups is pivotal, as it determines how the molecule can bind within the active site of a biological target. It is a well-established principle that stereoisomers of a chiral drug can exhibit significant differences in activity and toxicity.[2][3]

Stereoselective Synthesis and Resolution Strategies

Achieving stereochemical control is a primary challenge in synthesizing chiral molecules. For this compound, strategies can be broadly classified into two categories: asymmetric synthesis to directly form a desired stereoisomer, or the synthesis of a mixture followed by chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create one specific stereoisomer in excess. This is often achieved through the use of chiral catalysts or auxiliaries. The synthesis of substituted tetrahydrofurans and the closely related γ-butyrolactones often involves catalytic asymmetric reactions.[4]

-

Catalytic Asymmetric Cycloetherification: This approach can involve the cyclization of a linear precursor that already contains the necessary functional groups. Chiral catalysts, such as cinchona-alkaloid-based thioureas, can facilitate the enantioselective formation of the tetrahydrofuran ring from suitable hydroxy-unsaturated ketones.[5]

-

[3+2] Cycloaddition Reactions: These powerful reactions can construct the five-membered ring in a single step with high stereocontrol. For instance, the reaction of carbonyl ylides with appropriate dipolarophiles, catalyzed by rhodium or other transition metals, can generate highly substituted tetrahydrofurans.[6] The choice of chiral ligands on the metal catalyst is crucial for inducing enantioselectivity.

-

Substrate-Controlled Diastereoselective Reduction: If a precursor such as Ethyl 4-oxotetrahydrofuran-2-carboxylate is synthesized, the reduction of the ketone at C4 can be controlled to favor either the cis or trans product. Bulky reducing agents (e.g., L-Selectride) will typically approach from the less sterically hindered face, opposite to the C2-substituent, yielding the trans isomer. Conversely, smaller reducing agents or those capable of chelation control (e.g., NaBH₄ with CeCl₃) might favor the cis isomer.

Chiral Resolution of Racemates

When a racemic or diastereomeric mixture is synthesized, separation into individual stereoisomers is necessary.

Enzymatic Kinetic Resolution (EKR)

EKR is a highly efficient and environmentally benign method that leverages the stereoselectivity of enzymes, most commonly lipases.[7] The enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For this compound, two primary EKR strategies are applicable:

-

Enantioselective Hydrolysis: The racemic ester is treated with a lipase (e.g., Candida antarctica Lipase B, CAL-B) in a buffered aqueous solution. The enzyme will preferentially hydrolyze one enantiomer to the corresponding carboxylic acid, which can then be separated from the unreacted ester enantiomer by extraction.[8]

-

Enantioselective Transesterification (Acetylation): The racemic alcohol is treated with a lipase and an acyl donor (e.g., vinyl acetate) in an organic solvent. The enzyme will selectively acylate one enantiomer, and the resulting acetylated product can be separated from the unreacted alcohol enantiomer via standard column chromatography.[9][10]

The key to a successful EKR is achieving a conversion close to 50%, which theoretically yields both the product and the remaining starting material with high enantiomeric excess (e.e.).

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used analytical and preparative method for separating enantiomers.[11] The CSP creates a chiral environment where the enantiomers have transient, diastereomeric interactions of differing energies, leading to different retention times.

-

Common CSPs: Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are exceptionally versatile and effective for separating a broad range of chiral compounds, including those with tetrahydrofuran scaffolds.[12]

-

Method Development: Separation is optimized by screening different CSPs and mobile phase compositions. Typical mobile phases for this class of compounds include mixtures of hexane/isopropanol (normal phase) or acetonitrile/methanol (polar organic mode).[11]

Characterization of Stereoisomers

Unambiguous determination of the relative and absolute stereochemistry is critical. A combination of spectroscopic and crystallographic techniques is employed.

NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis vs. trans). The dihedral angle between protons on adjacent carbons (e.g., H2-H3 and H3-H4) influences their coupling constant (J-value), as described by the Karplus equation.

-

For a trans isomer, the protons at C2 and C4 are on opposite sides of the ring relative to their neighbors. This often results in both axial-axial and axial-equatorial couplings, leading to distinct and often larger J-values for specific protons compared to the cis isomer.

-

For a cis isomer, the substituents are on the same side, leading to different dihedral angles and consequently, different J-values. A detailed analysis of these coupling constants can allow for the assignment of the relative configuration.

While ¹H and ¹³C NMR spectra of enantiomers are identical, the spectra of diastereomers are different.[13][14][15]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of both its relative and absolute stereochemistry.[16] The technique was instrumental in confirming the stereochemistry of substituted tetrahydrofuran derivatives used as P2 ligands in potent HIV-1 protease inhibitors.[9][17] By determining the crystal structure, researchers can visualize the precise spatial arrangement of atoms and confirm the cis or trans configuration. If a chiral compound crystallizes in a non-centrosymmetric space group, anomalous dispersion methods can be used to determine the absolute configuration (R/S).

Properties and Applications in Drug Development

The stereochemistry of this compound and its derivatives is paramount to their biological function, particularly in their role as building blocks for pharmaceuticals.

A compelling example is the development of HIV-1 protease inhibitors like Darunavir.[9] The inhibitor's P2 ligand, a bis-tetrahydrofuran (bis-THF) moiety, must have a specific stereochemistry to fit optimally into the S2 subsite of the enzyme's active site. X-ray crystallography of inhibitor-enzyme complexes has shown that the oxygen atoms of the THF rings form critical hydrogen bonds with the backbone amide protons of aspartate residues (Asp29 and Asp30) in the protease.[9][18]

An incorrect stereoisomer would position the hydroxyl group or other substituents in a way that could cause steric clashes or prevent the formation of these essential hydrogen bonds, drastically reducing or eliminating the inhibitor's potency. This highlights the direct link between a specific 3D structure and biological activity. Different stereoisomers of a drug can also be metabolized differently by enzymes like cytochrome P450s, leading to variations in efficacy and duration of action.[2]

| Property | cis-Isomers ((2R,4S)/(2S,4R)) | trans-Isomers ((2R,4R)/(2S,4S)) | Rationale / Justification |

| Relative Stereochemistry | Hydroxyl and ester groups on the same face of the ring. | Hydroxyl and ester groups on opposite faces of the ring. | Definition of cis/trans isomerism. |

| ¹H NMR | Expected to show a unique set of chemical shifts and coupling constants. | Expected to show a different, unique set of chemical shifts and coupling constants. | Diastereomers have distinct NMR spectra due to different spatial environments for the nuclei.[19] |

| Chromatographic Behavior | Different retention time from trans isomers on achiral media (e.g., silica gel). | Different retention time from cis isomers on achiral media. | Diastereomers have different physical properties, including polarity, leading to separation. |

| Biological Activity | Potentially different binding affinity to a chiral receptor or enzyme compared to the trans isomers. | Potentially different binding affinity compared to the cis isomers. | The 3D arrangement of binding groups (hydroxyl, ester oxygen) is critical for molecular recognition.[9][18] |

Experimental Protocols

The following protocols are representative methodologies based on established procedures for similar compounds.[7][9][10]

Protocol 1: Enzymatic Kinetic Resolution of Racemic trans-Ethyl 4-hydroxytetrahydrofuran-2-carboxylate

Objective: To separate the enantiomers of a racemic trans-isomer mixture via lipase-catalyzed acetylation.

Methodology:

-

To a solution of racemic trans-Ethyl 4-hydroxytetrahydrofuran-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M), add vinyl acetate (3.0 eq).

-

Add Amano Lipase PS-30 from Pseudomonas cepacia (approximately 50% by weight of the substrate).

-

Seal the reaction vessel and stir the suspension at room temperature (23-25 °C).

-

Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by chiral HPLC or TLC. The goal is to stop the reaction as close to 50% conversion as possible.

-

Work-up: Once ~50% conversion is reached, filter the mixture through a pad of Celite to remove the enzyme, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Separate the resulting acetylated ester from the unreacted alcohol using silica gel column chromatography, typically with a hexane/ethyl acetate gradient.

-

Analysis: Determine the enantiomeric excess (e.e.) of both the recovered alcohol and the acetylated product using chiral HPLC.

Protocol 2: Analytical Chiral HPLC Separation

Objective: To determine the enantiomeric purity of a sample of this compound.

Methodology:

-

Column Selection: Utilize a polysaccharide-based chiral stationary phase, for example, a Chiralpak® AD-H or OD-H column (amylose or cellulose derivatives, respectively).

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of n-hexane and isopropanol (IPA). A starting point could be 90:10 (Hexane:IPA).

-

System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the UV detector (e.g., at 210 nm).

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

-

Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

-

Data Interpretation: The two enantiomers will elute as separate peaks if the separation is successful. Calculate the enantiomeric excess using the peak areas (A1 and A2): e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100.

Conclusion

The four stereoisomers of this compound represent a classic case study in the importance of stereochemistry in chemical and biological sciences. Their synthesis, separation, and characterization require a sophisticated toolkit of modern organic chemistry techniques, from asymmetric catalysis to enzymatic resolution and chiral chromatography. As demonstrated by the critical role of structurally similar motifs in advanced therapeutics, the precise control and understanding of the three-dimensional architecture of such molecules are not merely academic exercises but are fundamental requirements for the rational design of safe and effective medicines. This guide serves as a foundational resource for researchers aiming to harness the specific properties of these chiral building blocks for applications in drug discovery and beyond.

References

-

Zhang, Z., Liu, Y., & Gong, J. (2025). Enantioselective Synthesis of γ-Butyrolactones Bearing γ-Quaternary Stereocenters via Nickel-Catalyzed Reductive Coupling of Acrylates with Ketones. Organic Letters. Available from: [Link]

-

Kim, H., et al. (2025). Enantio- and Diastereoselective Synthesis of Tricyclic Lactones Bearing Three Quaternary Stereocenters. American Chemical Society. Available from: [Link]

-

Wang, Y., et al. (2024). Synthesis of γ-Butyrolactones with Chiral Quaternary–Tertiary Stereocenters via Catalytic Asymmetric Mukaiyama–Michael Addition. Organic Letters. Available from: [Link]

-

(2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews. Available from: [Link]

-

Li, Y., Zhao, Z., He, H., & You, S. (2008). Stereoselective Synthesis of γ‐Butyrolactones via Organocatalytic Annulations of Enals and Keto Esters. Advanced Synthesis & Catalysis, 350(11–12), 1885–1890. Available from: [Link]

-

Ghosh, A. K., et al. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. National Institutes of Health. Available from: [Link]

-

ResearchGate. (n.d.). Preparative scale enzymatic resolution reactions [Table]. ResearchGate. Available from: [Link]

-

(n.d.). Enzymic preparation of tetrahydrofuran derivatives of high optical purity. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

Ghosh, A. K., et al. (2024). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. OSTI.GOV. Available from: [Link]

-

Ghosh, A. K., et al. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. OSTI.GOV. Available from: [Link]

-

Basava, V., et al. (2023). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemBioChem. Available from: [Link]

-

ResearchGate. (n.d.). Substitution reactions of tetrahydrofuran in [Cr(thf)3Cl3] with mono and bidentate N-donor ligands: X-ray crystal structures of [Cr(bipy)(OH2)Cl3] and [HpyNH2][Cr(bipy)Cl4]. ResearchGate. Available from: [Link]

-

Nirpal, J., & Sathyamoorthi, S. (2025). Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. National Institutes of Health. Available from: [Link]

-

(2006). Enantioselective synthesis of 2-alkylidenetetrahydrofurans based on a cyclization/enzymatic resolution strategy. Tetrahedron: Asymmetry. Available from: [Link]

-

Rodriguez, H. B., et al. (2022). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. National Institutes of Health. Available from: [Link]

-

(2016). Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

(2019). Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. Available from: [Link]

-

(2014). Recent Development: Enantio Selective Eextraction in Chiral Separation. Journal of Applied Solution Chemistry and Modeling. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl trans-4-hydroxytetrahydropyran-2-carboxylate. PubChem. Available from: [Link]

-

Al-Saeed, F. A., & El-Rassi, Z. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available from: [Link]

-

ResearchGate. (n.d.). SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDIES OF ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO- 1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE. ResearchGate. Available from: [Link]

-

Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews. Available from: [Link]

-

(2015). Chiral methods. ScienceDirect. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. Available from: [Link]

-

Spasov, A. A., et al. (2022). The Significance of Chirality in Pharmacological and Toxicological Properties of Drugs. Progress in Drug Research. Available from: [Link]

-

Kumar, R., et al. (2020). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research. Available from: [Link]

-

Ukraintsev, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and Chiral Separation of Some 4-thioflavones. ResearchGate. Available from: [Link]

-

Mary, Y. S., & Arockia, S. A. M. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. Available from: [Link]

-

Ukraintsev, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. ResearchGate. Available from: [Link]

Sources

- 1. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Significance of Chirality in Pharmacological and Toxicological Properties of Drugs [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tetrahydrofuran synthesis [organic-chemistry.org]

- 6. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 16. Single-crystal X-ray diffraction analysis and mechanistic implications of (2R*,3R*)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies (Journal Article) | OSTI.GOV [osti.gov]

- 18. osti.gov [osti.gov]

- 19. researchgate.net [researchgate.net]

Conformational analysis of substituted tetrahydrofurans.

An In-Depth Technical Guide to the Conformational Analysis of Substituted Tetrahydrofurans

Abstract

The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals, including lignans, polyether ionophores, and acetogenins.[1] The specific three-dimensional arrangement, or conformation, of the THF ring and its substituents profoundly dictates molecular recognition, binding affinity, and overall biological activity.[2] A thorough understanding of the conformational preferences of this five-membered ring system is therefore critical for researchers in medicinal chemistry, natural product synthesis, and drug development. This guide provides a comprehensive exploration of the principles and techniques governing the conformational analysis of substituted tetrahydrofurans, synthesizing foundational theory with practical, field-proven methodologies.

The Flexible World of the Tetrahydrofuran Ring: Pseudorotation

Unlike the more rigid cyclohexane ring, the five-membered tetrahydrofuran ring is non-planar and highly flexible. It avoids the high energy of a planar conformation through out-of-plane puckering. The stable conformations of the THF ring are typically described by two main forms: the "twist" (C₂) symmetry) and the "envelope" or "bent" (Cₛ symmetry) conformations.[2][3]

These conformers interconvert with a very low energy barrier through a process known as pseudorotation.[4][5] This is not a true rotation of the molecule but a continuous puckering motion that travels around the ring. The energy difference between the C₂ and Cₛ conformers is exceptionally small, often within a few tenths of a kcal/mol, meaning both forms can coexist in equilibrium.[2][3] Recent advanced spectroscopic studies have found the twisted (C₂) conformer to be slightly more stable than the bent (Cₛ) conformer in the gas phase.[2] However, in the solid state, crystal packing forces can favor either form; for instance, unsubstituted THF crystallizes in the C₂ conformation.[3]

The entire pseudorotation pathway can be described by a puckering amplitude (q) and a phase angle (φ). This continuous cycle of conformations underscores the dynamic nature of the THF ring, which is a critical consideration when analyzing its substituted derivatives.

Caption: The continuous, low-energy pseudorotation pathway of the THF ring.

Directing the Pucker: The Influence of Substituents

The introduction of substituents onto the THF ring breaks the symmetry and creates distinct energy minima, making certain conformations more favorable than others. The final conformational preference is a delicate balance of steric and stereoelectronic effects.

Steric Effects

As with any cyclic system, bulky substituents generally prefer to occupy pseudoequatorial positions to minimize unfavorable steric interactions (1,3-diaxial-like interactions) with other ring atoms and substituents. This principle is a primary driver in determining the most stable conformer.

Stereoelectronic Effects

Stereoelectronic effects, which involve the interaction of electron orbitals, can often override simple steric considerations, particularly when electronegative atoms are involved.

-

The Anomeric Effect: This is a critical effect for 2-substituted THFs where the substituent contains a heteroatom (e.g., -OR, -NR₂, -Halogen). The anomeric effect describes the thermodynamic preference for an electronegative substituent at the C2 position (adjacent to the ring oxygen) to adopt a pseudoaxial orientation over the sterically favored pseudoequatorial one.[6][7] This stabilization arises from a hyperconjugative interaction where a lone pair (n) from the ring oxygen (Y) donates electron density into the antibonding orbital (σ) of the C-X bond.[8] This n -> σ interaction is maximized when the lone pair and the C-X bond are anti-periplanar, a geometry achieved in the pseudoaxial conformation.

-

The Gauche Effect: This effect describes the tendency for a molecule to adopt a gauche conformation (with a dihedral angle of ~60°) when it might be expected to prefer an anti conformation.[9] In substituted THFs, this can influence the orientation of substituents relative to each other. The stabilization is often explained by a hyperconjugative argument, where a σ bonding orbital donates into an adjacent σ* antibonding orbital.[9]

Caption: The interplay of steric and stereoelectronic effects on THF conformation.

Experimental Methodologies for Conformational Assignment

Determining the preferred conformation of a substituted THF requires a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

NMR Spectroscopy

NMR is the most powerful tool for analyzing the conformation of molecules in solution.[10]

-

³J Coupling Constants: The magnitude of the vicinal proton-proton coupling constant (³JHH) is related to the dihedral angle (θ) between the protons by the Karplus equation. By measuring these coupling constants, one can estimate the dihedral angles around the ring and thus deduce the ring's pucker and the orientation of its substituents.[11]

-

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) detect through-space interactions between protons that are close to each other (< 5 Å). The presence of an NOE between a substituent proton and a ring proton can provide definitive proof of their relative stereochemistry (e.g., cis vs. trans) and whether a substituent is in a pseudoaxial or pseudoequatorial position.

Protocol 1: Conformational Analysis via NMR Spectroscopy

-

Sample Preparation: Dissolve the purified substituted THF in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a concentration of 5-10 mg/mL.

-

¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum to identify and assign all proton signals.

-

2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivity and confirm assignments.

-

³JHH Measurement: Extract vicinal coupling constants from the 1D ¹H spectrum. Use spectral simulation software if multiplets are complex.

-

Karplus Analysis: Apply the Karplus equation to the measured ³JHH values to estimate the corresponding H-C-C-H dihedral angles.

-

2D NOESY/ROESY Acquisition: Acquire a NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-800 ms) to observe through-space correlations.

-

NOE Interpretation: Analyze the NOESY cross-peaks. Strong NOEs between protons on different parts of the molecule indicate spatial proximity and are crucial for determining relative stereochemistry and substituent orientation.

-

Structure Elucidation: Combine the dihedral angle information from coupling constants with the proximity data from NOEs to build a self-consistent 3D model of the dominant solution-state conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[12] It yields precise bond lengths, bond angles, and torsional angles, offering a definitive snapshot of a single conformation.[13]

-

Causality and Caveats: While X-ray crystallography is considered the "gold standard" for structural determination, it is crucial to recognize that the observed conformation is the one adopted within the crystal lattice. Intermolecular forces (crystal packing) can sometimes trap a higher-energy conformer or influence substituent orientation in a way that does not represent the major conformer in solution, where biological activity occurs. Therefore, crystallographic data should ideally be used in conjunction with solution-phase data (like NMR) for a complete picture.

Computational Chemistry: The In Silico Approach

Computational methods are indispensable for predicting and rationalizing the conformational preferences of substituted THFs. They allow for the exploration of the entire potential energy surface, which can be difficult or impossible to achieve experimentally.

-

Methods: Density Functional Theory (DFT), particularly with dispersion corrections (e.g., B3LYP-D3), and ab initio methods like Møller-Plesset perturbation theory (MP2) are commonly used.[14][15]

-

Basis Sets: The choice of basis set is critical for accuracy. Pople-style basis sets (e.g., 6-311++G**) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are often required to adequately describe the subtle stereoelectronic effects.[14]

-

Workflow: The process typically involves a conformational search to identify all low-energy minima, followed by geometry optimization and frequency calculations for each conformer. The calculated relative energies (Gibbs free energy, ΔG) predict the equilibrium populations of the conformers. Theoretical NMR parameters (chemical shifts, coupling constants) can also be calculated and compared with experimental data for validation.

Protocol 2: Computational Conformational Search

-

Initial Structure Generation: Build a 3D model of the substituted THF.

-

Conformational Search: Use a systematic or stochastic search algorithm (e.g., using a tool like CREST) to generate a wide range of possible conformations (ring puckers and substituent rotamers).[16]

-

Low-Level Optimization: Perform an initial geometry optimization of all generated conformers using a computationally inexpensive method (e.g., GFN2-xTB or a small basis set DFT).

-

High-Level Re-optimization: Select the unique low-energy conformers (e.g., within 5 kcal/mol of the global minimum) and re-optimize them using a high-level method (e.g., B3LYP-D3(BJ)/def2-TZVP or MP2/aug-cc-pVTZ).

-

Frequency Calculation: Perform frequency calculations at the same high level of theory to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain thermal corrections for calculating Gibbs free energies.[14]

-

Energy Analysis: Compare the relative Gibbs free energies (ΔG) of all stable conformers to determine their predicted Boltzmann populations at a given temperature.

-

Property Calculation (Optional): For the most stable conformers, calculate NMR coupling constants and compare them with experimental values to validate the computational model.

Integrated Analysis Workflow

Caption: Integrated workflow for the conformational assignment of substituted THFs.

Summary Data

The following table summarizes key conformational parameters for the parent tetrahydrofuran ring. Substituents will modulate these values.

| Parameter | C₂ (Twist) Conformation | Cₛ (Envelope) Conformation | Source |

| Symmetry | C₂ | Cₛ | [2][3] |

| Relative Energy | More Stable | Less Stable (~0.1-0.5 kcal/mol higher) | [2] |

| Description | Two atoms are displaced on opposite sides of the mean plane. | Four atoms are coplanar, with one atom out of the plane. | [16][17] |

| Typical Dihedrals | Varies continuously through pseudorotation. | Contains a C-C-C-C dihedral angle of ~0°. | [5] |

Conclusion